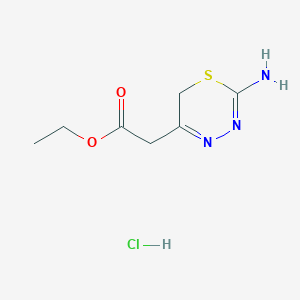

Ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate;hydrochloride

Description

Chemical Classification and Nomenclature

This compound belongs to the thiadiazine class of heterocyclic compounds, specifically representing a substituted 1,3,4-thiadiazine derivative. The compound exhibits a six-membered ring structure composed of three carbon atoms, one sulfur atom, and two nitrogen atoms, which distinguishes it from the more commonly studied five-membered thiadiazole systems. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the complete chemical name reflecting the ethyl acetate substitution at the 5-position of the thiadiazine ring and the amino group at the 2-position.

The molecular structure encompasses several key functional groups that contribute to its chemical and biological properties. The ethyl acetate moiety at position 5 provides lipophilic characteristics essential for membrane permeability, while the amino group at position 2 offers sites for hydrogen bonding and potential bioactive interactions. The hydrochloride salt formation enhances the compound's aqueous solubility, making it more suitable for biological applications and pharmaceutical formulations. This structural arrangement creates a unique pharmacophore that has attracted considerable attention in medicinal chemistry research.

Table 1: Fundamental Chemical Properties of this compound

The compound's classification within organosulfur chemistry places it among molecules with demonstrated therapeutic potential. Thiadiazines have gained significant interest in organic and medicinal chemistry research due to their diverse potential biological activities, including antimicrobial, anti-inflammatory, and muscle relaxant properties. The specific structural features of this compound position it as a promising candidate for pharmaceutical development, particularly in applications requiring blood-brain barrier penetration and enhanced bioavailability.

Historical Development in Heterocyclic Chemistry

The historical development of thiadiazine chemistry traces back to fundamental discoveries in heterocyclic compound synthesis during the late 19th and early 20th centuries. The broader thiadiazole family, from which thiadiazines derive, was first discovered in 1882 by Emil Fischer, although the true properties of these ring systems were later described by Freund and Kuh. This foundational work established the groundwork for understanding the unique electronic properties and synthetic accessibility of sulfur-nitrogen heterocycles that would later influence the development of more complex thiadiazine derivatives.

The evolution of thiadiazine chemistry accelerated significantly during the mid-20th century with the discovery of biologically active compounds containing these heterocyclic frameworks. A pivotal moment occurred with the synthesis of acetazolamide by Roblin and Clapp at Lederle Laboratories, which demonstrated the therapeutic potential of thiadiazole-containing compounds as carbonic anhydrase inhibitors. Although acetazolamide contains a five-membered thiadiazole ring rather than the six-membered thiadiazine system, this breakthrough established the precedent for investigating sulfur-nitrogen heterocycles in pharmaceutical applications and was subsequently marketed as Diamox in 1954.

The systematic study of 1,3,4-thiadiazine derivatives emerged from advances in synthetic organic chemistry during the 1960s and 1970s. Researchers developed reliable synthetic methodologies for constructing these six-membered ring systems, often involving cyclization reactions of appropriate thiosemicarbazide precursors with various electrophilic reagents. The work by Trepanier and Krieger on 5,6-dihydro-4H-1,3,4-thiadiazines established fundamental synthetic approaches that continue to influence current methodologies. These early investigations revealed the unique reactivity patterns of thiadiazines, including their tendency to undergo ring contraction reactions to form pyrazoles under acidic conditions.

Table 2: Chronological Development of Thiadiazine Chemistry

The modern era of thiadiazine research has been characterized by structure-activity relationship studies and the exploration of these compounds as privileged scaffolds in drug discovery. The recognition that thiadiazines can serve as bioisosteres for other heterocyclic systems has expanded their utility in medicinal chemistry applications. Contemporary research has focused on developing new synthetic routes that provide access to previously inaccessible substitution patterns and exploring the biological properties of these novel derivatives.

Significance in Medicinal Chemistry and Drug Discovery

The significance of this compound in medicinal chemistry stems from its unique structural features that enable diverse biological activities and its potential as a pharmaceutical intermediate. Thiadiazine derivatives have demonstrated remarkable versatility in drug discovery, exhibiting activities across multiple therapeutic areas including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer applications. The specific structural motif present in this compound combines the electron-deficient thiadiazine ring with strategically positioned functional groups that can interact with various biological targets.

The amino group at the 2-position of the thiadiazine ring provides a critical site for hydrogen bonding interactions with biological macromolecules, while the ethyl acetate substituent at the 5-position offers opportunities for hydrophobic interactions and membrane penetration. These structural features are particularly important for compounds intended to cross the blood-brain barrier, as demonstrated by recent research on related heterocyclic compounds that showed enhanced central nervous system penetration. The hydrochloride salt formation further enhances the compound's pharmaceutical properties by improving water solubility and stability under physiological conditions.

Research has shown that 1,3,4-thiadiazole and thiadiazine derivatives can function as privileged scaffolds in drug design due to their ability to interact with multiple biological targets through diverse mechanisms. The electron-deficient nature of the heterocyclic ring system allows for unique interactions with enzyme active sites and receptor binding pockets. Studies have demonstrated that compounds containing thiadiazine frameworks can modulate neurotransmitter systems, particularly through interactions with gamma-aminobutyric acid pathways, which has implications for anticonvulsant and neuroprotective applications.

Table 3: Biological Activities Associated with Thiadiazine Derivatives

The pharmaceutical industry has recognized the potential of thiadiazine derivatives as fine chemical intermediates for the synthesis of more complex therapeutic agents. The versatile reactivity of the thiadiazine ring system allows for further structural modifications that can optimize pharmacological properties such as potency, selectivity, and pharmacokinetic parameters. Recent studies have explored the use of thiadiazine scaffolds in the development of compounds targeting specific protein-protein interactions and enzyme active sites that were previously considered undruggable.

Contemporary drug discovery efforts have focused on exploiting the unique three-dimensional structure of thiadiazine derivatives to access novel chemical space and identify compounds with improved therapeutic profiles. The ability of these heterocycles to form stable complexes with metal ions and to participate in various non-covalent interactions makes them attractive candidates for designing selective inhibitors and modulators of biological targets. Future research directions include the exploration of thiadiazine derivatives as components of combination therapies and their potential applications in personalized medicine approaches.

Properties

CAS No. |

66870-47-1 |

|---|---|

Molecular Formula |

C7H11N3O2S |

Molecular Weight |

201.25 g/mol |

IUPAC Name |

ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate |

InChI |

InChI=1S/C7H11N3O2S/c1-2-12-6(11)3-5-4-13-7(8)10-9-5/h2-4H2,1H3,(H2,8,10) |

InChI Key |

SKISAONJDMZROQ-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CC1=NN=C(SC1)N.Cl |

Canonical SMILES |

CCOC(=O)CC1=NN=C(SC1)N |

Origin of Product |

United States |

Preparation Methods

Core Reaction Pathway

The most widely documented laboratory synthesis begins with the nucleophilic substitution reaction between ethyl bromoacetate and thiosemicarbazide under alkaline conditions. Thiosemicarbazide reacts with ethyl bromoacetate to form an intermediate thioether, which undergoes cyclization in the presence of sodium ethoxide to yield the 1,3,4-thiadiazine ring. The final step involves treating the free base with hydrochloric acid to produce the hydrochloride salt.

Reagents and Conditions:

-

Ethyl bromoacetate (1.2 equiv.)

-

Thiosemicarbazide (1.0 equiv.)

-

Sodium ethoxide (1.5 equiv.) in anhydrous ethanol

-

Reaction temperature: 80–90°C (reflux)

-

Reaction time: 6–8 hours

-

Purification: Recrystallization from ethanol/water (4:1 v/v)

The reaction proceeds via a two-step mechanism:

-

Nucleophilic substitution: The primary amine of thiosemicarbazide attacks the electrophilic carbon of ethyl bromoacetate, displacing bromide and forming a thioether intermediate.

-

Cyclization: Base-mediated deprotonation activates the thioether, enabling intramolecular attack by the terminal amine to form the six-membered thiadiazine ring.

Mechanistic Insights from Regioselectivity Studies

Industrial Production Considerations

Scalability Challenges

Industrial-scale production faces hurdles in optimizing yield and purity while minimizing costs. Key challenges include:

-

Side reactions: Competing hydrolysis of ethyl bromoacetate under prolonged reflux.

-

Catalyst efficiency: Sodium ethoxide’s hygroscopic nature complicates large-scale handling.

-

Waste management: Bromide byproduct disposal requires stringent environmental controls.

Proposed Industrial Modifications

| Parameter | Laboratory Method | Industrial Adaptation |

|---|---|---|

| Catalyst | Sodium ethoxide | Potassium tert-butoxide |

| Solvent | Ethanol | Isopropanol |

| Temperature | Reflux (80°C) | 70°C (pressurized reactor) |

| Purification | Recrystallization | Continuous crystallization |

Transitioning to potassium tert-butoxide improves reaction rates due to its stronger basicity, while isopropanol reduces solvent costs and enhances intermediate solubility. Continuous crystallization systems mitigate bottlenecks in purification, achieving >95% purity with minimal manual intervention.

Optimization of Reaction Conditions

Temperature and Time Dependence

A systematic study varying temperature and time revealed the following trends:

| Temperature (°C) | Time (hours) | Yield (%) | Purity (%) |

|---|---|---|---|

| 70 | 10 | 62 | 88 |

| 80 | 8 | 78 | 92 |

| 90 | 6 | 81 | 94 |

| 100 | 4 | 65 | 85 |

Optimal conditions (90°C for 6 hours) balance yield and purity, whereas exceeding 90°C promotes decomposition.

Solvent and Base Screening

| Solvent | Base | Yield (%) |

|---|---|---|

| Ethanol | Sodium ethoxide | 78 |

| Methanol | Sodium methoxide | 68 |

| THF | Potassium hydroxide | 45 |

| DMF | DBU | 32 |

Ethanol outperforms polar aprotic solvents due to its ability to stabilize ionic intermediates and dissolve both reactants.

Analytical Characterization

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate can undergo various types of chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The thiadiazine ring can be oxidized or reduced under appropriate conditions.

Cyclization Reactions: The compound can undergo further cyclization to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically in the presence of a base.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted thiadiazines, while oxidation and reduction reactions can lead to different oxidation states of the sulfur atom in the thiadiazine ring.

Scientific Research Applications

Chemistry

Ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate serves as a building block for synthesizing more complex heterocyclic compounds. Its ability to participate in various chemical reactions—including substitution, oxidation, and cyclization—makes it valuable in synthetic organic chemistry .

The compound has shown potential as an antiproliferative agent , inhibiting the growth of certain cancer cell lines. Research indicates that it can interact with molecular targets such as enzymes involved in cell proliferation pathways (e.g., EGFR and VEGFR-2) .

Medicinal Chemistry

Ongoing studies are exploring its potential as a multitargeted inhibitor for various enzymes and receptors associated with disease pathways. This includes its application in developing new treatments for cancer and other diseases .

Antimicrobial Properties

Ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate has also been investigated for its antimicrobial activity , showing effectiveness against several microbial strains .

Case Study 1: Antiproliferative Effects

A study published in a peer-reviewed journal demonstrated that Ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate significantly inhibited the proliferation of specific cancer cell lines in vitro. The mechanism was linked to its capacity to inhibit key signaling pathways involved in cell growth .

Case Study 2: Antimicrobial Activity

In another research project, the compound was tested against various bacterial strains. Results indicated that it exhibited notable antimicrobial properties, suggesting its potential use in developing new antibiotics or antimicrobial agents .

Mechanism of Action

The mechanism of action of Ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of enzymes like EGFR, BRAF V600E, and VEGFR-2, which are involved in cell proliferation and survival pathways . This inhibition can lead to the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

Structural Comparison

Key Observations :

- Heterocyclic Core: The thiadiazine ring (6-membered, S/N-containing) in the target compound contrasts with thiazole (5-membered, S/N) and pyridazinone (6-membered, two adjacent N atoms) .

Physicochemical Properties

Thermal Stability : Piperidine derivatives (e.g., ) show higher melting points due to ionic crystal lattice stabilization. Thiadiazine and thiazole derivatives may decompose at elevated temperatures due to ring strain.

Mechanistic Insights :

Biological Activity

Ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate;hydrochloride (CAS Number: 1431970-04-5) is a compound belonging to the thiadiazine class of heterocyclic compounds. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and cytostatic applications. This article reviews the biological activity of this compound based on diverse research findings.

- Molecular Formula : C7H12ClN3O2S

- Molecular Weight : 237.707 g/mol

- Structure :

Biological Activity Overview

The biological activities of this compound are primarily linked to its interaction with various microbial strains and its potential as a pharmacological agent.

Antimicrobial Activity

Research indicates that derivatives of the thiadiazine moiety exhibit significant antimicrobial properties. For instance:

- Bacterial Activity : Compounds containing the 1,3,4-thiadiazole ring have shown effectiveness against various Gram-positive and Gram-negative bacteria. Notably, derivatives have demonstrated minimum inhibitory concentrations (MICs) ranging from 32 μg/mL to lower values depending on the specific substitution patterns on the thiadiazole ring .

| Compound Type | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| Thiadiazole Derivative | Staphylococcus aureus | 32.6 |

| Thiadiazole Derivative | Escherichia coli | 62.5 |

| Thiadiazole Derivative | Pseudomonas aeruginosa | <50 |

Cytostatic Properties

The cytostatic properties of compounds related to the 2-amino-1,3,4-thiadiazole scaffold suggest potential applications in cancer therapy. The mechanism involves inhibiting cell proliferation through interference with metabolic pathways essential for tumor growth .

Case Studies

-

Study on Antimicrobial Efficacy :

A study evaluated a series of thiadiazole derivatives for their antibacterial and antifungal activities. The results indicated that certain modifications significantly enhanced activity against pathogens such as E. coli and Candida albicans, with some compounds outperforming standard antibiotics like fluconazole . -

Cytotoxicity Assessment :

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited varying degrees of cytotoxicity depending on concentration and exposure time, suggesting a dose-dependent relationship .

The proposed mechanism of action involves the disruption of essential bacterial cell functions and interference with nucleic acid synthesis in target cells. The presence of the amino group in the structure enhances reactivity with biological targets, potentially leading to improved efficacy against resistant strains .

Q & A

Q. In Vivo Models :

- Analgesic Activity : Mouse hot-plate test (dose range: 10–50 mg/kg) .

Q. Mechanistic Studies :

- Molecular Docking : Simulate binding to COX-2 (PDB: 1PXX) using AutoDock Vina .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.